molecular formula C35H41N5O12 B12367793 Ac-YEVD-AMC

Ac-YEVD-AMC

Cat. No.: B12367793
M. Wt: 723.7 g/mol
InChI Key: GQCNHDNGOLXFDI-VIYORZMQSA-N
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Description

Ac-YEVD-AMC, also known as N-acetyl-tyrosine-glutamic acid-valine-aspartic acid-7-amino-4-methylcoumarin, is a fluorogenic substrate specifically designed for caspase-1. Caspase-1 is a cysteine protease enzyme that plays a crucial role in inflammatory processes and programmed cell death (apoptosis). The compound consists of a small peptide sequence (YEVD) attached to a fluorogenic molecule, 7-amino-4-methylcoumarin (AMC), through an acetyl group (Ac). Upon cleavage by caspase-1, the highly fluorescent AMC molecule is released, allowing for the quantitative measurement of caspase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YEVD-AMC involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and consistency .

Scientific Research Applications

Ac-YEVD-AMC is widely used in scientific research due to its specificity and sensitivity in detecting caspase-1 activity. Some key applications include:

Mechanism of Action

The mechanism of action of Ac-YEVD-AMC involves its cleavage by caspase-1. Caspase-1 recognizes and binds to the YEVD peptide sequence, cleaving the peptide bond between valine and AMC. This cleavage releases the highly fluorescent AMC molecule, which can be detected using fluorescence spectroscopy. The increase in fluorescence intensity is directly proportional to the caspase-1 activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ac-YEVD-AMC

This compound is unique due to its high specificity for caspase-1, making it an invaluable tool for studying inflammatory processes and apoptosis. Its ability to provide real-time, quantitative measurements of caspase-1 activity sets it apart from other substrates .

Properties

Molecular Formula

C35H41N5O12

Molecular Weight

723.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H41N5O12/c1-17(2)31(35(51)39-26(16-29(45)46)33(49)37-21-7-10-23-18(3)13-30(47)52-27(23)15-21)40-32(48)24(11-12-28(43)44)38-34(50)25(36-19(4)41)14-20-5-8-22(42)9-6-20/h5-10,13,15,17,24-26,31,42H,11-12,14,16H2,1-4H3,(H,36,41)(H,37,49)(H,38,50)(H,39,51)(H,40,48)(H,43,44)(H,45,46)/t24-,25-,26-,31-/m0/s1

InChI Key

GQCNHDNGOLXFDI-VIYORZMQSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C

Origin of Product

United States

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